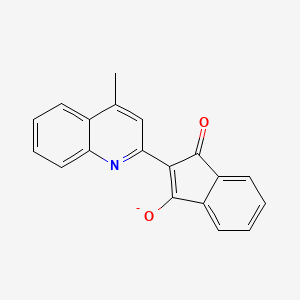![molecular formula C19H15N3O B10865959 10-benzyl-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole](/img/structure/B10865959.png)
10-benzyl-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-benzyl-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole is a heterocyclic compound that features a unique structure combining a carbazole core with an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-benzyl-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a carbazole derivative with a suitable oxadiazole precursor. The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts such as hydrochloric acid (HCl) at controlled temperatures ranging from 0°C to 110°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
10-benzyl-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst.
Reduction: NaBH4 in an appropriate solvent like ethanol.
Substitution: Various nucleophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
10-benzyl-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-infective agent, showing activity against various bacterial and viral pathogens.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Agricultural Chemistry: Derivatives of oxadiazole have shown promise as pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 10-benzyl-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of pathogens by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Carbazole Derivatives: Compounds with a carbazole core are known for their applications in organic electronics and medicinal chemistry.
Uniqueness
10-benzyl-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole is unique due to its combined structure of carbazole and oxadiazole, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H15N3O |
|---|---|
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
10-benzyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-a]carbazole |
InChI |
InChI=1S/C19H15N3O/c1-2-6-13(7-3-1)12-22-17-9-5-4-8-14(17)15-10-11-16-18(19(15)22)21-23-20-16/h1-9H,10-12H2 |
InChI-Schlüssel |
WHMDSTSMZBRAOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=NON=C2C3=C1C4=CC=CC=C4N3CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-N-[N'-(5-methyl-3-phenyl-isoxazole-4-carbonyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10865880.png)
![N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B10865882.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10865896.png)
![3-(2-Furyl)-11-(2-methoxyphenyl)-10-(1-naphthylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10865900.png)
![ethyl (7Z)-7-{[(phenylcarbonyl)oxy]imino}-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10865926.png)


![2-[(4-tert-butylphenoxy)methyl]-8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10865963.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B10865964.png)
![3-amino-N'-[(E)-(4-methoxyphenyl)methylidene]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B10865966.png)
![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10865973.png)

![5-(furan-2-yl)-3-(2-hydroxyethyl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10865980.png)
![N-(3,5-dichlorophenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10865983.png)
